molecular formula C15H15F3O3S B11639355 Methyl (2E)-2-(5-tert-butyl-1,3-benzoxathiol-2-ylidene)-3,3,3-trifluoropropanoate

Methyl (2E)-2-(5-tert-butyl-1,3-benzoxathiol-2-ylidene)-3,3,3-trifluoropropanoate

Cat. No.: B11639355
M. Wt: 332.3 g/mol
InChI Key: LZCMVWMVDAPPAT-ACCUITESSA-N
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Description

Methyl (2E)-2-(5-tert-butyl-1,3-benzoxathiol-2-ylidene)-3,3,3-trifluoropropanoate is a synthetic organic compound that belongs to the class of benzoxathioles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-2-(5-tert-butyl-1,3-benzoxathiol-2-ylidene)-3,3,3-trifluoropropanoate typically involves the reaction of a benzoxathiole derivative with a trifluoropropanoate ester. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated processes to ensure high yield and purity. The reaction conditions would be optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-(5-tert-butyl-1,3-benzoxathiol-2-ylidene)-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl (2E)-2-(5-tert-butyl-1,3-benzoxathiol-2-ylidene)-3,3,3-trifluoropropanoate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The compound could inhibit or activate these targets, leading to various biological effects. The pathways involved would be specific to the target and the type of interaction.

Comparison with Similar Compounds

Similar Compounds

    Benzoxathioles: Compounds with similar benzoxathiole structures but different substituents.

    Trifluoromethyl Esters: Compounds with similar trifluoromethyl ester groups but different aromatic or heterocyclic cores.

Uniqueness

Methyl (2E)-2-(5-tert-butyl-1,3-benzoxathiol-2-ylidene)-3,3,3-trifluoropropanoate is unique due to the combination of its benzoxathiole core and trifluoromethyl ester group. This combination imparts specific chemical properties, such as increased lipophilicity and stability, which may enhance its performance in various applications compared to similar compounds.

Properties

Molecular Formula

C15H15F3O3S

Molecular Weight

332.3 g/mol

IUPAC Name

methyl (2E)-2-(5-tert-butyl-1,3-benzoxathiol-2-ylidene)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C15H15F3O3S/c1-14(2,3)8-5-6-9-10(7-8)22-13(21-9)11(12(19)20-4)15(16,17)18/h5-7H,1-4H3/b13-11+

InChI Key

LZCMVWMVDAPPAT-ACCUITESSA-N

Isomeric SMILES

CC(C)(C)C1=CC2=C(C=C1)O/C(=C(/C(=O)OC)\C(F)(F)F)/S2

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=C(C(=O)OC)C(F)(F)F)S2

Origin of Product

United States

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